Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)-

Description

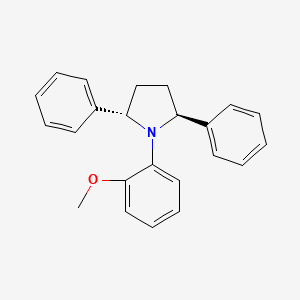

The compound Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- is a chiral pyrrolidine derivative characterized by three distinct substituents: a 2-methoxyphenyl group at the 1-position and phenyl groups at the 2- and 5-positions. Its stereochemistry is defined by the (2S,5S) configuration, which is critical for applications in asymmetric catalysis or medicinal chemistry.

Key structural features:

- Pyrrolidine backbone: A five-membered saturated ring with nitrogen.

- Substituents: Electron-donating methoxy (at 1-position) and aromatic phenyl groups (at 2- and 5-positions).

- Stereochemistry: The (2S,5S) configuration ensures spatial arrangement critical for chiral recognition.

Properties

CAS No. |

650607-89-9 |

|---|---|

Molecular Formula |

C23H23NO |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2S,5S)-1-(2-methoxyphenyl)-2,5-diphenylpyrrolidine |

InChI |

InChI=1S/C23H23NO/c1-25-23-15-9-8-14-22(23)24-20(18-10-4-2-5-11-18)16-17-21(24)19-12-6-3-7-13-19/h2-15,20-21H,16-17H2,1H3/t20-,21-/m0/s1 |

InChI Key |

RHVSNKNEVWODAH-SFTDATJTSA-N |

Isomeric SMILES |

COC1=CC=CC=C1N2[C@@H](CC[C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC=CC=C1N2C(CCC2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

Research has indicated that pyrrolidine derivatives exhibit significant antitumor properties. For instance, highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been identified as potential candidates for treating breast and endometrial cancers. These compounds were shown to inhibit plasminogen activator inhibitor-1 (PAI-1), which is linked to tumor progression and metastasis . The pharmacological evaluations demonstrated their efficacy in inhibiting cancer cell proliferation in vitro.

1.2 Anti-inflammatory Effects

Pyrrolidine derivatives have also been studied for their anti-inflammatory activities. A study highlighted the synthesis of various pyrrole-2,5-dione derivatives that exhibited notable anti-inflammatory effects in cell culture models . These compounds were tested against inflammatory markers, showing potential for therapeutic use in conditions characterized by inflammation.

1.3 Diabetes Management

Pyrrolidine compounds have been explored as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for diabetes treatment. Specific analogues demonstrated selective inhibition of DPP-IV, leading to reduced glucose excursions in animal models. For example, one compound showed an IC50 value of 116 nM, indicating strong potential for development as an antidiabetic agent .

Synthesis and Structural Studies

The synthesis of pyrrolidine derivatives typically involves multi-step organic reactions, often starting from readily available aromatic compounds. The structural studies of these compounds reveal insights into their pharmacophoric features and interaction mechanisms with biological targets.

Table 1: Summary of Synthesized Pyrrolidine Derivatives

| Compound Name | Synthesis Method | Key Findings |

|---|---|---|

| 5-Hydroxy-2H-pyrrol-2-one | In-silico modeling followed by phenotypic screening | Exhibits antitumoral effects |

| 4-Methoxyphenyl-pyrrole-2,5-dione | Reaction with cyclic anhydride | Demonstrates anti-inflammatory activity |

| DPP-IV Inhibitor | Linkage of substituted anilines to pyrrolidine | Effective in reducing glucose levels |

Toxicity and Safety Assessments

Toxicity studies are crucial for evaluating the safety profile of pyrrolidine derivatives. Research indicates that certain derivatives do not induce apoptosis or necrosis at low to medium concentrations but may exhibit slight toxicity at higher doses . Continuous monitoring and evaluation are necessary to ensure the safe application of these compounds in therapeutic settings.

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study, a library of pyrrolidine-based compounds was screened against various cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth and induced apoptosis in breast cancer cells, highlighting their potential as novel anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of pyrrole derivatives derived from pyrrolidine. The study reported that these compounds effectively reduced the expression of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to analogs with modifications in substituent type, position, and electronic properties.

Key Observations :

Physicochemical Properties

- NMR profiles: The methoxy group in the target compound would show a singlet near δ 3.8–4.0 ppm in ¹H NMR, distinct from CF₃ (δ ~7.5 ppm in ¹⁹F NMR) or NO₂ (δ ~8.2 ppm in ¹³C NMR) groups .

- Melting points: Pyrrolidine derivatives with polar groups (e.g., NO₂) exhibit higher melting points (>200°C) compared to methoxy or phenyl analogs (~150–180°C) .

Biological Activity

Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- is a chiral compound belonging to the pyrrolidine class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H23NO

- Molecular Weight : 329.4 g/mol

- IUPAC Name : (2S,5S)-1-(2-methoxyphenyl)-2,5-diphenylpyrrolidine

- CAS Number : 650607-89-9

The compound's unique stereochemistry and the presence of the 2-methoxyphenyl and diphenyl groups significantly influence its biological interactions and efficacy.

Pyrrolidine compounds often interact with various biomolecular targets, including proteins and enzymes. The specific mechanism of action for Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- may involve:

- Binding to Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Modulation of Receptors : It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

- Induction of Apoptosis : Research indicates that related compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrrolidine derivatives. For instance, a related compound demonstrated significant apoptosis induction in breast cancer cell lines (MDA-MB-231) through caspase-3 activation. The concentration required for a five-fold increase in apoptotic signal was reported, highlighting its potential as a therapeutic agent against malignancies .

Neuropharmacological Effects

Research has suggested that pyrrolidine derivatives may exhibit neuropharmacological activities. For example, studies on similar compounds have shown effects on serotonin receptors, which are crucial for mood regulation and cognitive functions. The ability to penetrate the blood-brain barrier enhances their potential for treating neurological disorders .

Comparison with Related Compounds

The biological activity of Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- can be compared with other nitrogen-containing heterocycles:

| Compound Type | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine | Moderate | Basic structure without substituents |

| Pyrrolizine | Varies | Fused ring structure |

| Prolinol | Antioxidant | Hydroxylated derivative |

| Pyrrolidine Derivative | High (e.g., anticancer) | Enhanced by specific substitutions |

Case Studies and Research Findings

- Cancer Cell Studies : In vitro studies on breast cancer cell lines treated with pyrrolidine derivatives showed significant inhibition of cell proliferation and induction of apoptosis via caspase pathways .

- Neuropharmacological Studies : Investigations into the binding profiles of pyrrolidine derivatives to serotonin receptors indicated potential applications in treating depression and anxiety disorders .

- Synthetic Applications : Pyrrolidine derivatives are utilized as catalysts in asymmetric synthesis processes, demonstrating their versatility in chemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.